Ethyl 2-hydroxy-1,8-naphthyridine-4-carboxylate
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Overview
Description
Ethyl 2-hydroxy-1,8-naphthyridine-4-carboxylate is a heterocyclic compound belonging to the naphthyridine family. This compound is characterized by its unique structure, which includes a naphthyridine core fused with a carboxylate and hydroxy group. The naphthyridine core is known for its diverse biological activities and photochemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,8-naphthyridines, including ethyl 2-hydroxy-1,8-naphthyridine-4-carboxylate, can be achieved through various methods. One common approach is the multicomponent reaction (MCR) involving substituted aromatic aldehydes, 2-aminopyridine, malononitrile, or ethyl cyanoacetate in the presence of catalysts like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method involves the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide (NaN3) or trimethylsilyl azide (Me3SiN3) under microwave irradiation, leading to the formation of 3- and 4-amino-1,8-naphthyridin-2(1H)-ones .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced catalytic systems to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-hydroxy-1,8-naphthyridine-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the hydroxy and carboxylate groups .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Substitution reactions often involve nucleophiles such as amines and halides .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can lead to the formation of a ketone, while reduction of the carboxylate group can yield an alcohol .
Scientific Research Applications
Ethyl 2-hydroxy-1,8-naphthyridine-4-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a ligand for studying enzyme interactions and protein functions . In medicine, derivatives of this compound have shown potential as antimicrobial and anticancer agents . Additionally, it finds applications in the industry as a component of light-emitting diodes (LEDs) and dye-sensitized solar cells .
Mechanism of Action
The mechanism of action of ethyl 2-hydroxy-1,8-naphthyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylate groups play a crucial role in binding to enzymes and proteins, thereby modulating their activity . This compound can act as an inhibitor of certain enzymes, blocking their function and leading to therapeutic effects .
Comparison with Similar Compounds
Ethyl 2-hydroxy-1,8-naphthyridine-4-carboxylate can be compared with other similar compounds such as 1,5-naphthyridines and 4-hydroxy-2-quinolones . While all these compounds share a naphthyridine core, this compound is unique due to its specific functional groups and their positions on the ring . This uniqueness contributes to its distinct chemical reactivity and biological activity .
List of Similar Compounds:- 1,5-Naphthyridines
- 4-Hydroxy-2-quinolones
- Amino-1-hydroxy-2-oxo-1,8-naphthyridine-containing compounds
Properties
Molecular Formula |
C11H10N2O3 |
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Molecular Weight |
218.21 g/mol |
IUPAC Name |
ethyl 2-oxo-1H-1,8-naphthyridine-4-carboxylate |
InChI |
InChI=1S/C11H10N2O3/c1-2-16-11(15)8-6-9(14)13-10-7(8)4-3-5-12-10/h3-6H,2H2,1H3,(H,12,13,14) |
InChI Key |
CHICYFCZUXUBBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=O)NC2=C1C=CC=N2 |
Origin of Product |
United States |
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